REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)C(=C1SCCCS1)[CH2:6][CH2:5]2.Cl.[C:18]([OH:21])(=[O:20])[CH3:19]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:19]([C:18]([OH:21])=[O:20])[CH2:6][CH2:5]2
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Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=C1SCCCS1
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
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11 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
|
the brown mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 h
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
was concentrated to dryness
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Type
|
CUSTOM
|
Details
|
to remove acetic acid and water
|
Type
|
CUSTOM
|
Details
|
The remaining brown oil was purified by chromatography (silica gel; CH2Cl2/EtOAc 100:0-0:100)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.335 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |